molecular formula C13H16INO B2599813 N-cyclohexyl-4-iodobenzamide CAS No. 425419-92-7

N-cyclohexyl-4-iodobenzamide

カタログ番号 B2599813
CAS番号: 425419-92-7
分子量: 329.181
InChIキー: FJFLKVZCGDVYCT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-cyclohexyl-4-iodobenzamide is a chemical compound with the molecular formula C13H16INO . It is not intended for human or veterinary use and is used for research purposes only.


Molecular Structure Analysis

The molecular structure of N-cyclohexyl-4-iodobenzamide consists of a benzamide group attached to a cyclohexyl group and an iodine atom . The average mass of the molecule is 329.177 Da .


Physical And Chemical Properties Analysis

N-cyclohexyl-4-iodobenzamide has a molecular formula of C13H16INO . The average mass of the molecule is 329.177 Da .

科学的研究の応用

Antifungal Properties

N-cyclohexyl-4-iodobenzamide demonstrates enhanced antifungal activity compared to itraconazole, a commonly used antifungal drug. Researchers have explored its efficacy against invasive fungal infections, which can be life-threatening, especially in immunocompromised patients . Further studies are needed to validate its clinical potential.

Binding to Serum Albumins

Serum albumins play a crucial role in binding and transporting ligands, including pharmaceuticals. N-cyclohexyl-4-iodobenzamide interacts with bovine serum albumin (BSA) in plasma. Spectroscopic methods (such as fluorescence and UV-visible spectroscopy) reveal that BSA binds to this compound. Molecular docking studies provide insights into the binding pockets and subdomains involved. The strong interaction suggests potential drug candidacy .

Cytotoxicity Assessment

Predictive software tools like Derek Nexus have been employed to assess the toxicity of N-cyclohexyl-4-iodobenzamide. While it shows equivocal results for human and mammalian carcinogenicity and skin sensitivity, further investigations are necessary to evaluate its safety profile .

Radiopharmaceutical Applications

Derivatives of 4-iodobenzamide have been investigated as radiopharmaceuticals. For instance, [125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-[125I]BP) exhibits high affinity for sigma-1 and sigma-2 receptor subtypes. Researchers have studied its binding characteristics in breast cancer cells .

Chemical Structure and Spectra

N-cyclohexyl-4-iodobenzamide has the chemical formula C13H16INO. Its structure includes a cyclohexyl ring and an iodine atom attached to the benzene ring. Spectra data provide valuable insights into its properties .

特性

IUPAC Name

N-cyclohexyl-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16INO/c14-11-8-6-10(7-9-11)13(16)15-12-4-2-1-3-5-12/h6-9,12H,1-5H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJFLKVZCGDVYCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。